molecular formula C17H20N6OS B1359873 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1071400-76-4

2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

Cat. No.: B1359873
CAS No.: 1071400-76-4
M. Wt: 356.4 g/mol
InChI Key: LXTKVKAFYSQHKT-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a naphthyl group, and a hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with an additional oxygen-containing functional group, while substitution could introduce a new aromatic ring or alkyl group .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The triazole ring and naphthyl group may play crucial roles in these interactions, potentially affecting signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide apart is its unique combination of a triazole ring, naphthyl group, and hydrazide moiety. This structure may confer unique properties and activities not found in other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

2-[[4-methyl-5-[1-(naphthalen-1-ylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c1-11(16-21-22-17(23(16)2)25-10-15(24)20-18)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,19H,10,18H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTKVKAFYSQHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NN)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 2
2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
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2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
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2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
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2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Reactant of Route 6
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2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide

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